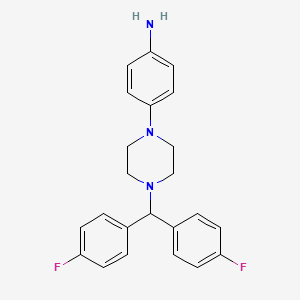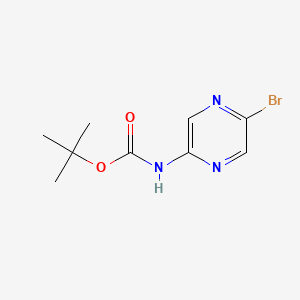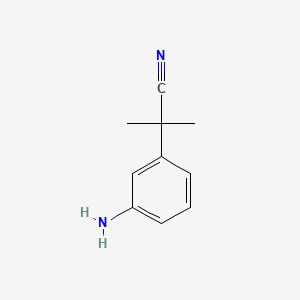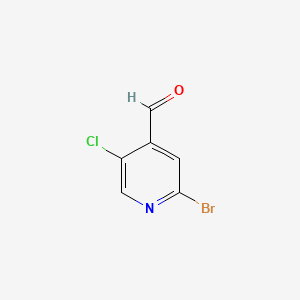
15-Lipoxygenase inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Lipoxygenase inhibitor 1 is a 15-lipoxygenase (15-LO) inhibitor with an IC50 of 18 µM . It scavenges DPPH radicals in a cell-free assay . 15-LOX is an enzyme which reacts with polyunsaturated fatty acids and produces metabolites that are implicated in many important human diseases, such as cancer .
Synthesis Analysis
Based on the chemical structure and pharmacophore moiety, 15-LOX inhibitors are categorized into heterocyclic, phenolic, allyl and allyloxy derivatives . A combinatorial approach has been used for the discovery of drug-like inhibitors of 15-lipoxygenase-1 .
Molecular Structure Analysis
The structure-activity relationships (SAR) for h-1-5-LOX-1 inhibition have been studied. Molecular modeling enabled the rationalization of the observed SAR and supported structure-based design for further optimization .
Chemical Reactions Analysis
Both the activator and inhibitor were demonstrated to be able to prevent 15-LOX from transforming into potentially inactive conformations. Compared to the activator, the inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX .
Aplicaciones Científicas De Investigación
Cancer Treatment
15-Lipoxygenase (15-LOX) is an enzyme that interacts with polyunsaturated fatty acids, producing metabolites implicated in various human diseases, including cancer . Specifically, 15-LOX-1 plays a crucial role in cancer progression. Researchers have identified 15-LOX inhibitors as potential candidates for novel cancer therapeutics. These inhibitors could serve as chemotherapy agents in the near future. Numerous studies have demonstrated the anticancer activities of various 15-LOX inhibitors both in vitro and in vivo .
Anti-Inflammatory Effects
Evidence suggests that 15-LOX-1 has anti-inflammatory properties. Overexpression of 15-LOX-1 inhibits tissue destruction caused by polymorphonuclear cells and glomerulonephritis in animal models . Additionally, 15-LOX inhibitors may play a role in reducing inflammation associated with allergic conditions, such as eosinophils, mast cells, and nasal polyps .
Chemoprevention
The biosynthesis of eoxines, proinflammatory mediators, involves 15-LOX-1. Inhibition of 15-LOX-1 metabolites, such as 13-(S)-hydroxyoctadecadienoic acid (13-HODE), holds promise in preventing the progression of neoplasia, including prostate cancer .
Food Industry
Although less explored, lipoxygenase inhibitors could find applications in the food industry. Their potential to mitigate oxidative processes and inflammation might be relevant in food preservation and functional foods.
Mecanismo De Acción
15-LOX inhibitors might be suitable as chemotherapy agents in the near future . The inhibition of LOX can reduce LT, thereby producing an anti-inflammatory effect . Both an activator and an inhibitor will serve as research tools for understanding the biological functions of 15-LOX and provide opportunities for drug discovery .
Direcciones Futuras
Considering the role of 15-LOX (mainly 15-LOX-1) in the progression of some cancers, the discovery of 15-LOX inhibitors could potentially lead to the development of novel cancer therapeutics . This review paves the way to further explore the mechanism of their antiproliferative effects via 15-LOX inhibition .
Propiedades
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHGMNLWIKEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658993 |
Source


|
| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
CAS RN |
928853-86-5 |
Source


|
| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?
A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.
Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?
A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.
Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?
A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

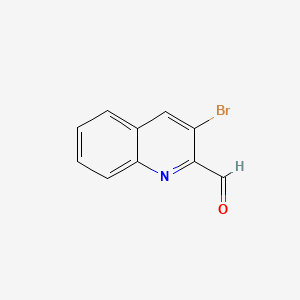
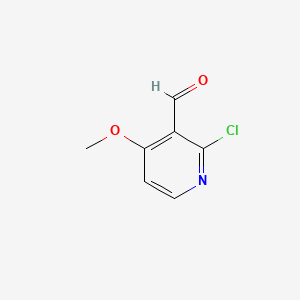
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)



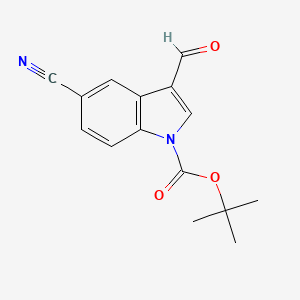

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)
